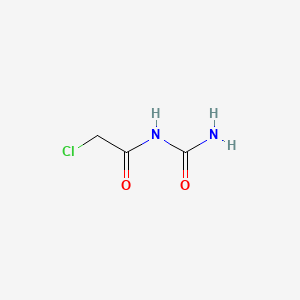

(2-chloro-acetyl)-urea

Description

The exact mass of the compound Chloroacetylurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32857. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-carbamoyl-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClN2O2/c4-1-2(7)6-3(5)8/h1H2,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXTUDLFNOIGRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NC(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197339 | |

| Record name | Acetamide, N-(aminocarbonyl)-2-chloro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4791-21-3 | |

| Record name | N-(Aminocarbonyl)-2-chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4791-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, chloroacetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004791213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroacetylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(aminocarbonyl)-2-chloro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloroacetyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-chloro-acetyl)-urea

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of (2-chloro-acetyl)-urea, a valuable bifunctional reagent in modern organic synthesis. Moving beyond a simple recitation of steps, this document elucidates the fundamental chemical principles governing the reaction, offering field-proven insights into experimental design, safety protocols, and process validation. The core of the synthesis is the nucleophilic acylation of urea with chloroacetyl chloride. We will explore the reaction mechanism in detail, present a robust and reproducible experimental workflow, and provide guidance on the characterization of the final product. This whitepaper is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this important synthetic transformation.

The Strategic Importance of this compound

This compound, also known as N-(chloroacetyl)urea, is a versatile synthetic intermediate whose value lies in its distinct functional handles.[1] The molecule incorporates both a urea moiety, capable of hydrogen bonding and acting as a scaffold, and a reactive chloroacetyl group. This N-chloroacetyl group contains a chlorine atom alpha to a carbonyl group, making the adjacent carbon highly susceptible to nucleophilic substitution.[2] This "reactive handle" allows for the covalent modification of various molecules, enabling its use as a key building block for linking the urea scaffold to other chemical entities, such as proteins or peptides.[2] Consequently, chloroacetyl derivatives are crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and other specialty chemicals.[3]

Core Synthesis Principle: Nucleophilic Acylation of Urea

The synthesis of this compound is fundamentally an acylation reaction. Specifically, it involves the nucleophilic attack of urea on the highly electrophilic carbonyl carbon of chloroacetyl chloride.[2]

Mechanistic Breakdown

The reaction proceeds via a nucleophilic addition-elimination mechanism, which can be dissected into two primary stages:

-

Nucleophilic Addition: One of the nitrogen atoms of urea, acting as a nucleophile, attacks the carbonyl carbon of chloroacetyl chloride. The electron pair from the nitrogen forms a new N-C bond, while the pi electrons of the carbonyl C=O bond move to the oxygen atom, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The electron pair from the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion as a leaving group. This step also generates a protonated urea nitrogen.

A base is typically employed to neutralize the hydrochloric acid (HCl) that is formed as a byproduct from the expelled chloride and the proton from the nitrogen.[2] This is critical as it drives the reaction to completion by preventing the protonation of the starting urea, which would render it non-nucleophilic.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, emphasizing safety and leading to a high-purity product. The choice of solvent and base is critical for success. While various solvents can be used, including benzene or even molten chloroacetic acid, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed to prevent unwanted side reactions with the highly reactive acyl chloride.[2][4]

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Key Properties | Supplier Example |

| Urea | CH₄N₂O | 60.06 | White solid, nucleophile | Sigma-Aldrich |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Corrosive, lachrymator, reacts violently with water.[5] | Sigma-Aldrich |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Liquid base, HCl scavenger | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Aprotic solvent | Sigma-Aldrich |

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (CaCl₂ or CaSO₄)

-

Ice-water bath

-

Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

Büchner funnel and filter paper

Safety Pre-Assessment

CRITICAL: This synthesis involves highly hazardous materials and must be performed inside a certified chemical fume hood.

-

Chloroacetyl Chloride: Is toxic if inhaled, swallowed, or in contact with skin.[5] It causes severe skin burns, eye damage, and is a potent lachrymator.[5] It reacts violently with water, liberating toxic gas.[5]

-

This compound: The final product is a skin and respiratory irritant and can cause serious eye damage.[6]

-

Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[7]

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube. The entire apparatus must be oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen) to exclude moisture, which would hydrolyze the chloroacetyl chloride.

-

Reagent Preparation: In the flask, dissolve urea (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM). The use of a slight excess of triethylamine ensures complete neutralization of the HCl byproduct.[2][8]

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This cooling is crucial to control the exothermic nature of the acylation and minimize side reactions.

-

Addition of Acyl Chloride: Dissolve chloroacetyl chloride (1.05 eq) in a small amount of anhydrous DCM in the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred urea solution over 30-45 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours to ensure the reaction goes to completion. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

Work-up and Purification

-

Quenching: Carefully quench the reaction by slowly adding a small amount of water to hydrolyze any remaining chloroacetyl chloride.

-

Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Recrystallization: The crude solid product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.[4]

Experimental Workflow and Validation

A successful synthesis is validated by confirming the identity and purity of the final product.

Caption: High-level experimental workflow for the synthesis of this compound.

Characterization Techniques

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy:

-

¹H NMR: To confirm the presence and integration of protons on the molecule.

-

¹³C NMR: To identify the number of unique carbons, including the two distinct carbonyls.

-

FTIR: To identify key functional groups, such as N-H stretches and the characteristic C=O stretches of the urea and amide.

-

-

Mass Spectrometry: To confirm the molecular weight of the product (136.54 g/mol ).[1]

Conclusion

The synthesis of this compound via the acylation of urea is a robust and efficient method for producing this versatile chemical intermediate. A thorough understanding of the underlying nucleophilic addition-elimination mechanism, coupled with meticulous attention to experimental conditions—particularly moisture exclusion and temperature control—is paramount for achieving high yields and purity. The stringent safety protocols outlined in this guide are non-negotiable due to the hazardous nature of the reagents involved. By following this technically-grounded protocol, researchers can confidently and safely synthesize this compound for application in a wide range of synthetic endeavors.

References

- Sigma-Aldrich. This compound Product Page.

- Jacobs, W. A., & Heidelberger, M. (1917).

- Benchchem. 1-(2-Chloro-acetyl)-3-propyl-urea | 4791-26-8.

- Chemical Label. (2-chloroacetyl)urea.

- ARKAT USA, Inc.

- Santa Cruz Biotechnology. This compound | CAS 4791-21-3.

- Fluorochem Ltd. (2024-12-19)

- Sigma-Aldrich. (2025-05-20)

- ChemicalBook. This compound Product Page.

- Biosynth. 1-(2-Chloroacetyl)-3-(prop-2-en-1-yl)urea Product Page.

- Biosynth. This compound Product Page.

- Kevill, D. N., & D'Souza, M. J. (2008). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. PubMed.

- Yadav, G. D., & Krishnan, M. S. (2001). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemical Technology.

- ResearchGate. (2018). Can i use acetyl chloride instead of chloroacetyl chloride?.

- Kumar, D., & Sundaree, M. (2009). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis.

Sources

- 1. scbt.com [scbt.com]

- 2. 1-(2-Chloro-acetyl)-3-propyl-urea | 4791-26-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. zenodo.org [zenodo.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemical-label.com [chemical-label.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. arkat-usa.org [arkat-usa.org]

chemical properties of (2-chloro-acetyl)-urea

An In-depth Technical Guide to the Chemical Properties and Applications of (2-Chloro-acetyl)-urea

Foreword

This compound, also known as N-(chloroacetyl)urea, stands as a molecule of significant interest to researchers at the intersection of organic synthesis, chemical biology, and drug development. Its deceptively simple structure belies a rich and versatile chemical reactivity. This molecule is characterized by two key functional domains: a highly reactive electrophilic chloroacetyl group and a urea moiety renowned for its ability to form robust hydrogen bond networks. This duality makes it not only a valuable synthetic intermediate but also a powerful tool for probing biological systems and a promising scaffold for the design of novel therapeutics. This guide provides an in-depth exploration of its chemical properties, reactivity, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Profile

Understanding the fundamental properties of this compound is the first step toward harnessing its potential in experimental design.

Core Identifiers

The compound is identified by several names and registry numbers, ensuring unambiguous reference in research and procurement.

| Identifier | Value | Source(s) |

| IUPAC Name | N-(chloroacetyl)urea | [1] |

| Alternate Names | This compound; N-carbamoyl-2-chloroacetamide | [2][3][4] |

| CAS Number | 4791-21-3 | [1][2][5][6] |

| Molecular Formula | C₃H₅ClN₂O₂ | [2][6][7] |

| Molecular Weight | 136.54 g/mol | [1][2][6] |

| InChI Key | UIXTUDLFNOIGRA-UHFFFAOYSA-N | [1] |

Physicochemical Properties

These properties govern the molecule's behavior in various solvent systems and its potential for interacting with biological membranes.

| Property | Value / Description | Significance & Causality | Source(s) |

| Physical Form | Solid. The related compound chloroacetamide appears as colorless crystals or a white fine powder. | The planar urea group and potential for intermolecular hydrogen bonding favor a stable crystal lattice. | [1] |

| Solubility | The related compound chloroacetamide is readily soluble in water (90 g/L at 25°C). | The polar urea and amide functionalities allow for hydrogen bonding with water, suggesting moderate aqueous solubility. | [8] |

| Predicted XLogP | -0.1 | This low value indicates a hydrophilic character, consistent with its polar functional groups. This suggests it is more likely to be distributed in aqueous cellular compartments than lipid membranes. | [9] |

| Purity (Commercial) | Typically >95% | High purity is essential for quantitative studies and to avoid side reactions from synthetic impurities. | [1][6] |

The Duality of Reactivity: An In-depth Analysis

The chemical behavior of this compound is dominated by the electrophilic nature of its α-carbon and the stability of the urea scaffold.

The Electrophilic Warhead: Nucleophilic Substitution

The primary driver of this molecule's utility as a research probe is the chloroacetyl moiety. The chlorine atom, positioned alpha to a carbonyl group, creates a potent electrophilic center. The electron-withdrawing effect of the adjacent carbonyl carbon polarizes the C-Cl bond, making the α-carbon highly susceptible to attack by nucleophiles.

This reactivity makes this compound an effective alkylating agent .[10] It readily reacts with soft nucleophiles, most notably the sulfhydryl (thiol) groups of cysteine residues in proteins. This irreversible covalent modification is a cornerstone of its application in chemical biology for identifying and inhibiting enzymes.

Hydrolytic Stability: A Tale of Two Bonds

The molecule's stability in aqueous environments is a critical parameter for its use in biological assays. Hydrolysis can occur at two distinct sites: the chloroacetyl group and the urea moiety.

-

Chloroacetyl Group Hydrolysis: Like other chloroacetamides, this group is susceptible to both acid- and base-catalyzed hydrolysis. Under basic conditions, the mechanism is typically a direct Sₙ2 substitution of the chloride ion by a hydroxide ion.[11] Acid-catalyzed hydrolysis is also possible, generally proceeding via nucleophilic acyl substitution.[12] This reaction converts the reactive chloroacetyl group into a less reactive hydroxyacetyl group, effectively "disarming" the molecule.

-

Urea Group Hydrolysis: The urea moiety is generally stable. However, its hydrolysis to ammonia and carbon dioxide can be catalyzed by the enzyme urease, a factor to consider in specific biological systems.[13][14] Degradation can also be induced by reactive chlorine species, though this is more relevant to environmental or electrochemical contexts than typical laboratory settings.[15]

Experimental Protocol: Assessing Hydrolytic Stability

This protocol provides a framework for quantifying the rate of hydrolysis under physiological conditions.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Reaction Buffer: Use a physiologically relevant buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.4.

-

Initiation of Reaction: Dilute the stock solution into the pre-warmed (37°C) reaction buffer to a final concentration of 100 µM.

-

Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. This precipitates proteins and halts further degradation.

-

Analysis: Analyze the quenched samples using Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the disappearance of the parent compound (m/z 137.01 for [M+H]⁺) over time.

-

Data Interpretation: Plot the concentration of this compound versus time and fit the data to a first-order decay model to determine the half-life (t₁/₂) of the compound under these conditions.

Synthesis and Spectroscopic Characterization

The accessibility of this compound through straightforward synthesis makes it an attractive tool for a wide range of laboratories.

Synthetic Pathway

The most direct route involves the acylation of urea with chloroacetyl chloride.[16][17] This is a classic nucleophilic acyl substitution where the nitrogen of urea attacks the electrophilic carbonyl carbon of the acyl chloride.

The broader class of urea derivatives has yielded numerous clinically approved drugs for treating cancer, infections, and HIV. [18][19]Similarly, chlorine-containing molecules are prevalent in pharmaceuticals, often used to enhance binding affinity or modulate metabolic stability. [20]This positions this compound at the confluence of two successful strategies in drug design.

Safety and Handling

Given its reactive nature, proper handling is paramount.

-

Hazards: Based on its structure and data for related compounds, this compound should be considered toxic and a severe irritant to the skin, eyes, and respiratory tract. [5][8]* Handling: Always handle in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible substances like strong bases and oxidizing agents.

Conclusion

This compound is far more than a simple organic molecule. It is a precisely designed chemical tool whose bifunctional nature—a potent electrophilic center paired with a robust hydrogen-bonding element—provides immense value to the scientific community. For the synthetic chemist, it is an accessible building block. For the chemical biologist, it is a reactive probe for interrogating complex biological systems. For the medicinal chemist, it represents a validated starting point for the rational design of novel, high-efficacy therapeutics. A thorough understanding of its chemical properties, as detailed in this guide, is the key to unlocking its full potential in research and development.

References

- Chemical Label for (2-chloroacetyl)urea.

-

MOLBASE. N-carbamoyl-2-chloroacetamide | 4791-21-3. [Link]

-

Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(6-7), 715-723. [Link]

-

Huang, C. H., & eighty others (2000). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 48(9), 4374-4381. [Link]

-

Al-Hourani, B. J., et al. (2020). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 25(21), 5048. [Link]

-

PubChemLite. (2-chloroacetyl)urea (C3H5ClN2O2). [Link]

-

Talele, T. T. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry, 12(1), 79-106. [Link]

-

Yella, R. (2012). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Synfacts, 2012(03), 0307. [Link]

-

Wikipedia. Chloroacetamide. [Link]

-

Sancineti, S., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(8), 1266-1285. [Link]

-

Sharma, P., & Kumar, V. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Advanced Scientific Research, 6(4), 01-02. [Link]

-

Ghorab, M. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 187, 111944. [Link]

-

Ray, H., et al. (2018). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. Environmental Science: Water Research & Technology, 4(11), 1995-2004. [Link]

-

Kim, J., et al. (2014). Urea degradation by electrochemically generated reactive chlorine species: products and reaction pathways. Water Research, 66, 116-124. [Link]

-

Royal Society of Chemistry. Rate of hydrolysis of urea. [Link]

-

DocSchroeder. (2018). Nucleophilic acyl substitution: hydrolysis of acid chlorides. YouTube. [Link]

Sources

- 1. This compound | 4791-21-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. m.molbase.com [m.molbase.com]

- 4. 4791-21-3|N-Carbamoyl-2-chloroacetamide|BLD Pharm [bldpharm.com]

- 5. chemical-label.com [chemical-label.com]

- 6. keyorganics.net [keyorganics.net]

- 7. scbt.com [scbt.com]

- 8. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 9. PubChemLite - (2-chloroacetyl)urea (C3H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 10. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 14. edu.rsc.org [edu.rsc.org]

- 15. Urea degradation by electrochemically generated reactive chlorine species: products and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1-(2-Chloro-acetyl)-3-propyl-urea | 4791-26-8 | Benchchem [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of (2-chloro-acetyl)-urea in Covalent Inhibition

Abstract

Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering distinct advantages in potency, duration of action, and the ability to target challenging proteins. Within the arsenal of electrophilic "warheads" used to achieve covalent modification, the chloroacetamide group stands out for its well-balanced reactivity and synthetic tractability. This technical guide provides an in-depth exploration of the (2-chloro-acetyl)-urea scaffold as a covalent inhibitor. We will dissect its mechanism of action, from the initial non-covalent recognition event, driven by the versatile urea moiety, to the subsequent irreversible SN2 reaction with nucleophilic amino acid residues. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the causality behind experimental choices and providing self-validating protocols for the characterization of this important class of inhibitors.

The Strategic Advantage of Covalent Inhibition

The paradigm of drug design has historically favored reversible, non-covalent inhibitors. However, the pursuit of enhanced therapeutic efficacy and the need to overcome drug resistance have catalyzed a renaissance in the development of targeted covalent inhibitors (TCIs).[1] Unlike their non-covalent counterparts, which rely on a continuous equilibrium of binding and dissociation, covalent inhibitors form a stable, lasting bond with their protein target.[2] This irreversible or very slowly reversible interaction translates into several key advantages:

-

Potent and Sustained Pharmacological Activity: The durable nature of the covalent bond can lead to a prolonged duration of action, often independent of the drug's pharmacokinetic profile.[1]

-

High Target Occupancy: Covalent binding can achieve and maintain high levels of target engagement, even at lower systemic drug concentrations.

-

Overcoming Drug Resistance: In targets like kinases, covalent inhibitors can overcome resistance mutations that weaken the binding affinity of non-covalent drugs.[1]

The design of a TCI involves two critical components: a recognition element that directs the molecule to the desired protein binding pocket and a reactive electrophilic group, or "warhead," that forms the covalent bond.[3] The chloroacetamide moiety is a privileged and widely used warhead in this context.[1][4]

The this compound Scaffold: A Mechanistic Deep Dive

The inhibitory action of this compound is not a simple, single-step event. It is a sophisticated two-step process that leverages both non-covalent and covalent interactions to achieve potent and specific target inactivation.[2]

Step 1: Reversible Recognition and Complex Formation (Ki)

Before any covalent chemistry occurs, the inhibitor must first find and bind to its target protein. This initial, reversible binding event is governed by an equilibrium process, analogous to that of a standard non-covalent inhibitor, and is characterized by the inhibition constant (Ki).

The urea moiety (-NH-C(=O)-NH-) plays a pivotal role in this initial recognition phase. Its unique structure, featuring two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), makes it a versatile scaffold for establishing precise interactions within a protein's binding pocket.[5][6] These hydrogen bonds, along with other non-covalent forces such as hydrophobic interactions, guide the inhibitor into an optimal orientation, positioning the chloroacetyl warhead in close proximity to a reactive nucleophilic residue on the protein.[2] The strength of these initial interactions is a critical determinant of the inhibitor's overall selectivity.

Step 2: Irreversible Covalent Adduct Formation (kinact)

Once the non-covalent enzyme-inhibitor complex (E·I) is formed, the second, rate-determining step occurs: the formation of the covalent bond. This step is characterized by the rate constant of inactivation (kinact).

The chloroacetamide warhead is a mild electrophile. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[7] The most common nucleophilic target for chloroacetamides is the thiol group of a cysteine residue.[4][8][9]

The SN2 Reaction Mechanism:

-

Nucleophilic Attack: The thiol group of a cysteine residue, which is more nucleophilic in its deprotonated thiolate form (-S⁻), attacks the electrophilic carbon atom of the chloroacetyl group (the carbon atom bonded to the chlorine).

-

Transition State: A transient, high-energy transition state is formed where the thiolate is partially bonded to the carbon, and the carbon-chlorine bond is partially broken.

-

Bond Formation & Leaving Group Departure: The reaction proceeds with the formation of a stable thioether bond between the inhibitor and the cysteine residue. Simultaneously, the chlorine atom departs as a chloride ion (Cl⁻), a good leaving group.

This reaction results in a permanently modified, and typically inactivated, protein.

Caption: The two-step mechanism of covalent inhibition.

Caption: The SN2 reaction between a cysteine thiolate and the chloroacetyl warhead.

A Self-Validating System: Experimental Characterization

Confirming a covalent mechanism of action requires a multi-faceted experimental approach. Each step in the workflow provides evidence that, when combined, builds an irrefutable case for covalent modification.

Biochemical Assays: Probing for Irreversibility

Initial evidence for a covalent mechanism often comes from enzyme kinetic studies.

-

Time-Dependent Inhibition: Unlike reversible inhibitors which reach equilibrium quickly, the activity of a covalent inhibitor will decrease over time as more enzyme molecules become permanently modified. An assay measuring enzyme activity at various pre-incubation times between the enzyme and inhibitor is a primary indicator.

-

Irreversibility by Dilution: A "jump dilution" experiment provides strong evidence of irreversibility.[8] An enzyme is pre-incubated with a high concentration of the inhibitor to achieve significant modification. The mixture is then rapidly diluted to a concentration where the inhibitor would have little effect if it were reversible. If enzymatic activity does not recover, it indicates a stable, covalent bond has formed.

Mass Spectrometry: The Definitive Proof of Adduct Formation

Mass spectrometry (MS) is the gold standard for confirming that a covalent bond has formed and for identifying the site of modification.[10]

-

Intact Protein MS Analysis: This is the most direct method to confirm covalent binding.[10][11] The protein of interest is incubated with and without the inhibitor, and the samples are analyzed by MS. A successful covalent modification will result in an increase in the protein's mass corresponding to the molecular weight of the inhibitor.[10][12]

-

Peptide Mapping (LC-MS/MS): To identify the specific amino acid residue that was modified, the protein-inhibitor adduct is proteolytically digested (e.g., with trypsin). The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The fragment containing the mass shift from the inhibitor can be sequenced, pinpointing the exact site of covalent attachment.[8][9][10]

Table 1: Representative Mass Spectrometry Data for Covalent Adduct Formation

| Sample Description | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Δm) | Interpretation |

| Protein (Unmodified) | 25000.0 | 25000.4 | - | Unmodified Protein |

| Protein + Inhibitor | 25136.0 | 25136.5 | +136.1 | Covalent Adduct Formed |

| Protein (Cys->Ser Mutant) + Inhibitor | 25000.0 | 25000.3 | -0.1 | No Adduct, Confirms Cys is the target |

Note: Expected mass shift for this compound (MW = 136.54) is +136.54 Da. The observed mass shift confirms a 1:1 stoichiometry.

Caption: Experimental workflow for characterizing a covalent inhibitor.

Experimental Protocols

Expertise in action: The following protocols are designed to be self-validating. The rationale behind critical steps is explained to ensure robust and reproducible data generation.

Protocol 1: Intact Protein Mass Spectrometry Analysis

Objective: To confirm the formation of a covalent adduct between a target protein and a this compound based inhibitor.

Methodology:

-

Sample Preparation:

-

Prepare two samples in parallel in microcentrifuge tubes:

-

Control: 10 µM of the target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

-

Test: 10 µM of the target protein incubated with 50 µM of the this compound inhibitor (a 5-fold molar excess is a good starting point).

-

-

Causality: Using a molar excess of the inhibitor drives the reaction towards completion, maximizing the observable signal for the covalent adduct.

-

-

Incubation:

-

Incubate both samples for 2 hours at room temperature. The optimal time and temperature may need to be determined empirically based on the inhibitor's reactivity.

-

-

Quenching and Denaturation:

-

Stop the reaction by adding an equal volume of a quenching solution, typically 0.2% formic acid in water.

-

Causality: The acidic solution immediately stops the reaction and denatures the protein. Denaturation is crucial for exposing the entire protein surface to the electrospray ionization source, leading to a better quality mass spectrum.

-

-

LC-MS Analysis:

-

Inject the samples onto a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

-

The LC step serves to desalt the sample prior to MS analysis. A rapid gradient using water and acetonitrile (both with 0.1% formic acid) is typically sufficient.

-

-

Data Analysis:

-

Acquire the mass spectra for both the control and test samples.

-

Deconvolute the raw data (which shows a distribution of multiply charged ions) to obtain the zero-charge mass of the protein.

-

Compare the deconvoluted mass of the protein in the test sample to the control. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[11]

-

Protocol 2: Time-Dependent Inhibition Assay

Objective: To determine if the inhibitor exhibits time-dependent inactivation of its target enzyme, a hallmark of covalent modification.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the enzyme, the inhibitor, and the enzyme's substrate in an appropriate assay buffer.

-

-

Pre-incubation:

-

In a 96-well plate, create a series of pre-incubation mixtures containing the enzyme and the inhibitor at a fixed concentration.

-

Create a parallel series containing the enzyme and vehicle (e.g., DMSO) as a control.

-

Causality: This setup allows for the direct comparison of inhibited versus uninhibited enzyme activity at each time point.

-

-

Time-Course Measurement:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), initiate the enzymatic reaction by adding the substrate to a well from both the inhibitor and control series.

-

Causality: Staggering the substrate addition allows you to "snapshot" the amount of active enzyme remaining at each pre-incubation time point.

-

-

Activity Measurement:

-

Immediately measure the rate of the enzymatic reaction using a suitable detection method (e.g., absorbance, fluorescence) on a plate reader.

-

-

Data Analysis:

-

For each time point, calculate the percentage of remaining enzyme activity by comparing the reaction rate of the inhibitor-treated sample to the vehicle control.

-

Plot the percentage of remaining activity versus the pre-incubation time. A downward trend indicates time-dependent inhibition.

-

Conclusion

The this compound scaffold represents a potent and versatile tool in the development of targeted covalent inhibitors. Its mechanism of action, a carefully orchestrated two-step process involving initial non-covalent recognition and subsequent irreversible bond formation, allows for a fine-tuning of both potency and selectivity. Understanding this mechanism is paramount for medicinal chemists seeking to harness its power. The experimental workflows detailed in this guide, from biochemical assays to definitive mass spectrometric confirmation, provide a robust, self-validating framework for researchers to confidently characterize these inhibitors and accelerate the discovery of next-generation covalent therapeutics.

References

- 1. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]

- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Chloroacetyl Urea Derivatives

This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and diverse biological activities of chloroacetyl urea derivatives. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, offers field-proven insights, and presents detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction: The Chemical Versatility and Therapeutic Potential of Chloroacetyl Urea Derivatives

The urea scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with biological targets such as proteins and receptors.[1] This fundamental interaction underpins the therapeutic efficacy of numerous clinically approved drugs.[1] The introduction of a chloroacetyl group to the urea moiety creates a highly reactive and versatile class of compounds known as chloroacetyl urea derivatives. The presence of the chlorine atom alpha to the carbonyl group renders the carbon susceptible to nucleophilic substitution, providing a reactive handle for covalent modification of various biomolecules.[1] This inherent reactivity, combined with the foundational properties of the urea structure, has led to the exploration of chloroacetyl urea derivatives across a wide spectrum of therapeutic areas, including oncology, virology, and microbiology.

This guide will delve into the multifaceted biological activities of these compounds, elucidating their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Mechanisms of Action: Targeting Key Cellular Processes

The biological activities of chloroacetyl urea derivatives are diverse, stemming from their ability to interact with and modulate various cellular targets. The primary mechanisms of action identified to date include inhibition of crucial enzymes and disruption of protein polymerization.

Anticancer Activity: Inhibition of Tubulin Polymerization and Kinase Signaling

A significant body of research has focused on the anticancer properties of urea derivatives. Many aromatic urea derivatives, including N-phenyl-N'-(2-chloroethyl)ureas (CEUs), have demonstrated potent anticancer activity, primarily by acting as tubulin ligands that inhibit tubulin polymerization.[2][3][4] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Furthermore, heterocyclic urea derivatives have been shown to exhibit inhibitory activity against a range of kinases that are critical to tumorigenesis, such as receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs).[2][3][4] By blocking the signaling pathways mediated by these kinases, these compounds can effectively halt cancer cell proliferation and survival. The chloroacetyl group in these derivatives can enhance their binding affinity and reactivity with target proteins, potentially leading to irreversible inhibition and increased potency.

Signaling Pathway: Kinase Inhibition by Chloroacetyl Urea Derivatives

Caption: Kinase inhibition by chloroacetyl urea derivatives.

Antimicrobial Activity: Targeting Essential Bacterial and Fungal Processes

Urea derivatives have also emerged as a promising class of antimicrobial agents.[5][6] Their mechanism of action in microorganisms is often attributed to the inhibition of essential enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways. Molecular docking studies on some urea derivatives have suggested potential binding to enzymes like penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall integrity.[5] The electrophilic nature of the chloroacetyl group can facilitate covalent bond formation with nucleophilic residues in the active sites of these enzymes, leading to irreversible inhibition and potent antimicrobial effects.

Synthesis and Characterization of Chloroacetyl Urea Derivatives

The synthesis of chloroacetyl urea derivatives is typically achieved through a straightforward and efficient process. A general methodology involves the reaction of a primary or secondary amine with chloroacetyl isocyanate. Alternatively, a two-step process can be employed, starting with the reaction of an amine with phosgene or a phosgene equivalent to form an isocyanate, which is then reacted with another amine.

General Experimental Protocol for Synthesis

The following protocol outlines a general procedure for the synthesis of N-acyl cyclic urea derivatives, which can be adapted for various chloroacetyl urea compounds.[7]

Materials:

-

1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one (starting amine)

-

Chloroacetyl chloride

-

Dichloromethane (CH2Cl2) as solvent

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Anhydrous ether

Procedure:

-

Dissolve the starting amine (e.g., 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one) in dichloromethane.

-

Add chloroacetyl chloride to the solution. The reaction can often proceed without the need for a base.[7]

-

Stir the reaction mixture at room temperature for a specified time (e.g., 0.5 hours).[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate it under vacuum.

-

Take up the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution (3 times) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent using a rotary evaporator.

-

Wash the resulting residue with anhydrous ether to obtain the pure chloroacetyl urea derivative.[7]

Characterization: The synthesized compounds should be characterized using standard analytical techniques, including:

-

¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Fourier-Transform Infrared (FT-IR) spectroscopy to identify functional groups.

-

Liquid Chromatography-Mass Spectrometry (LCMS) to determine the molecular weight and purity.[5]

Experimental Workflow: Synthesis and Characterization

Caption: Workflow for synthesis and characterization.

Diverse Biological Activities and Supporting Data

The therapeutic potential of chloroacetyl urea derivatives has been demonstrated across several key areas of drug discovery.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of chloroacetyl urea derivatives against various cancer cell lines. For instance, 1-aryl-3-(2-chloroethyl)ureas (CEUs) have shown significant cytotoxicity.[8]

| Compound | Cell Line | IC50 (µM) | Reference |

| Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate | LoVo | 28 | [8] |

| 4-methyl (3-(2-chloroethyl) ureido) phenyl) butyrate | LoVo | 20 | [8] |

| 4-tert-butyl (3-(2-chloroethyl) ureido) benzene | LoVo | 4 | [8] |

| Chlorambucil (Reference) | LoVo | 21 | [8] |

| CCNU (Reference) | LoVo | 45 | [8] |

In vivo studies have further corroborated these findings. The survival time of BDF1 mice with L1210 leukemia was significantly increased by intraperitoneal injections of CEUs.[8] The most cytotoxic derivative in vitro, the 4-tert-butyl derivative, also demonstrated the best antineoplastic activity in vivo, with a median survival time 1.77 times that of the control group at a dose of 10 mg/kg/day, and was non-toxic at this concentration.[8]

Antimicrobial Activity

The antimicrobial potential of urea derivatives has been extensively investigated. A series of newly synthesized urea derivatives were screened in vitro against several bacterial and fungal strains.[5]

| Compound | Bacterial/Fungal Strain | Growth Inhibition (%) | Reference |

| Adamantyl urea (3l) | Acinetobacter baumannii | 94.5 | [5] |

| Compound 3c | Klebsiella pneumoniae | Moderate | [5] |

| Compound 3g | Klebsiella pneumoniae | Moderate | [5] |

| Compound 3k | Staphylococcus aureus | Moderate | [5] |

These results indicate that specific structural modifications, such as the inclusion of an adamantyl group, can lead to potent and selective antimicrobial activity.[5]

Antiviral Activity

While less explored than their anticancer and antimicrobial properties, some chloroacetyl urea derivatives have shown promise as antiviral agents. For example, certain 1-(1-arylimidazolidine-2-ylidene)-3-(4-chlorobenzyl)urea derivatives were evaluated for their activity against Coxsackievirus B3 (CVB3).[9] One compound was found to slightly influence CVB3 replication, reducing the virus replication level by 0.77 log, which corresponded to a 12.8% reduction in the virus titre.[9] Further research is warranted to explore the full potential of this class of compounds in antiviral therapy.

Structure-Activity Relationships (SAR)

The biological activity of chloroacetyl urea derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

For anticancer diaryl urea derivatives, it has been observed that:

-

Substitution on the phenyl rings: The presence of a chloro group on the proximal ring and a methyl group on the distal ring can increase antiproliferative activity.[10]

-

Linker between rings: Increasing the distance between the proximal and distal phenyl rings by inserting a methylene group can enhance activity.[10]

-

Central linkage: Replacing an ester group with an amide group between the central and distal benzene rings of the diaryl urea scaffold has been shown to increase antiproliferative activity.[10]

In the context of antimicrobial activity, the presence of bulky aliphatic ring systems, such as adamantyl, attached to one of the urea nitrogens, with an aryl ring on the other, appears to be a favorable arrangement for potent activity against Mycobacterium tuberculosis.[11]

Logical Relationship: Structure-Activity Relationship (SAR)

Caption: Key SAR determinants for biological activity.

Challenges and Future Directions

Despite the promising biological activities of chloroacetyl urea derivatives, several challenges remain. These include optimizing their pharmacokinetic properties, such as solubility and metabolic stability, and minimizing off-target toxicity. The high reactivity of the chloroacetyl group, while beneficial for covalent inhibition, can also lead to non-specific reactions with other biological molecules.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening new analogs with improved potency, selectivity, and drug-like properties.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies to evaluate the therapeutic potential and safety profiles of lead candidates in animal models of disease.

-

Development of Drug Delivery Systems: Exploring novel formulations and delivery strategies to enhance the bioavailability and targeted delivery of these compounds.

Conclusion

Chloroacetyl urea derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, and emerging antiviral properties, coupled with their synthetic accessibility, make them attractive candidates for further drug development. A thorough understanding of their mechanisms of action and structure-activity relationships will be instrumental in guiding the design of next-generation therapeutics with improved efficacy and safety profiles. This guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this important chemical scaffold.

References

- Urea Derivatives as Anticancer Agents. (n.d.). Bentham Science.

- Urea derivatives as anticancer agents. (n.d.). PubMed.

- Antiviral activity of 1-(1-arylimidazolidine-2-ylidene)-3-(4-chlorobenzyl)urea derivatives. (2014, April 25).

- New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (n.d.). NIH.

- Synthesis and characterization of novel N-acyl cyclic urea derivatives. (n.d.). Arkat USA.

- In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. (n.d.). PubMed.

- Urea Derivatives as Anticancer Agents. (2025, May 18). ResearchGate.

- Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (n.d.). MDPI.

- Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). MDPI.

- Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. (2012, August 1). PubMed.

- 2-Chloroethyl urea derivatives. (n.d.). Google Patents.

- Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. (2025, April 22).

- 1-(2-Chloro-acetyl)-3-propyl-urea | 4791-26-8. (n.d.). Benchchem.

- Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. (2025, August 7). ResearchGate.

- Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). PMC.

- Urea derivative synthesis by amination, rearrangement or substitution. (n.d.).

- Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015, November 25). Hilaris Publisher.

- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.).

- The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. (n.d.). PMC.

- STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. (n.d.).

- Synthesis and biological evaluation of novel urea and thiourea derivatives of valacyclovir. (2025, August 7).

- Antimicrobial and anthelmintic activities of aryl urea agents. (n.d.). PubMed.

- New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2025, October 16). ResearchGate.

- Molecular structure of the urea derivatives used in this study. (n.d.). ResearchGate.

- Some urea derivatives with anticancer or antibacterial activity 6–11. (n.d.). ResearchGate.

- Antimicrobial and anthelmintic activities of aryl urea agents. (2023, March 10). University of East Anglia.

- Compounds for the treatment of viral infections. (n.d.). Google Patents.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC.

- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). Frontiers.

Sources

- 1. 1-(2-Chloro-acetyl)-3-propyl-urea | 4791-26-8 | Benchchem [benchchem.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Antiviral activity of 1-(1-arylimidazolidine-2-ylidene)-3-(4-chlorobenzyl)urea derivatives | Semantic Scholar [semanticscholar.org]

- 10. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Chloroacetyl-Urea Scaffold: A Versatile Electrophilic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. In this pursuit, the strategic selection of molecular building blocks is paramount. Among these, the (2-chloro-acetyl)-urea moiety has emerged as a highly versatile and reactive scaffold, enabling the synthesis of a diverse array of bioactive molecules. Its inherent electrophilicity, conferred by the chloroacetyl group, coupled with the hydrogen bonding capabilities of the urea functional group, provides a powerful platform for the design and development of targeted covalent inhibitors and other medicinally relevant compounds. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound in medicinal chemistry, offering insights for researchers and drug development professionals.

The Chemistry of this compound: Synthesis and Reactivity

The synthetic utility of this compound lies in its straightforward preparation and predictable reactivity. It is typically synthesized through the acylation of urea with chloroacetyl chloride.[1] This reaction provides a bifunctional molecule with a reactive electrophilic center and a hydrogen-bonding donor/acceptor system.

Synthesis of this compound

The synthesis of this compound is a direct and efficient process.

Experimental Protocol: Synthesis of this compound

Materials:

-

Urea

-

Chloroacetyl chloride[2]

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve urea in the anhydrous aprotic solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system.

dot graph "Synthesis_of_2_Chloroacetyl_urea" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} digraph "Synthesis of this compound" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: General synthesis of this compound.

Reactivity Profile: A Gateway to Diverse Heterocycles

The key to the versatility of this compound is the electrophilic nature of the carbon atom alpha to the carbonyl group. This makes it highly susceptible to nucleophilic substitution by a wide range of nucleophiles, particularly those containing sulfur and nitrogen atoms.[3][4] This reactivity has been extensively exploited for the synthesis of various heterocyclic scaffolds of medicinal importance.

dot graph "Reactivity_of_2_Chloroacetyl_urea" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Caption: Nucleophilic substitution on this compound.

Applications in the Synthesis of Bioactive Heterocycles

The reaction of this compound with various dinucleophiles provides a facile entry into a variety of five- and six-membered heterocyclic systems. These scaffolds are prevalent in numerous clinically used drugs and biologically active compounds.

Synthesis of 2-Aminothiazole Derivatives

One of the most well-documented applications of chloroacetylated compounds is in the Hantzsch thiazole synthesis. The reaction of this compound with thiourea is a classic example, leading to the formation of 2-amino-thiazole derivatives.[2][5][6] These derivatives are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties.

Experimental Protocol: Synthesis of 2-(Ureido-acetamido)-thiazole

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Base (e.g., Sodium acetate)

Procedure:

-

Dissolve this compound and an equimolar amount of thiourea in ethanol in a round-bottom flask.

-

Add a catalytic amount of a weak base, such as sodium acetate.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling and can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

dot graph "Hantzsch_Thiazole_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} Caption: Synthesis of 2-aminothiazoles from this compound.

Synthesis of 2-Imino-4-thiazolidinones

The reaction of N-substituted chloroacetamides with thioureas can also lead to the formation of 2-imino-4-thiazolidinone derivatives.[7][8] This class of compounds has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, and anticancer effects. The reaction proceeds via an initial S-alkylation of the thiourea followed by an intramolecular cyclization.

Synthesis of Hydantoin Derivatives

Hydantoins are another important class of heterocyclic compounds with a wide range of therapeutic applications, including as anticonvulsants and antidiabetic agents.[9][10] While not a direct cyclization of this compound itself, the chloroacetyl group can be used to introduce a reactive handle onto a molecule, which can then be further elaborated to form a hydantoin ring. For instance, a chloroacetylated amino acid derivative can undergo reaction with a cyanate source, followed by cyclization to yield a hydantoin.

Mechanism of Action: Covalent Inhibition and Beyond

The presence of the reactive chloroacetyl group in derivatives of this compound strongly suggests a potential for covalent inhibition of biological targets.[11][12] Covalent inhibitors form a stable bond with their target protein, often leading to prolonged and irreversible inhibition. This can offer advantages in terms of potency and duration of action.

The electrophilic carbon of the chloroacetyl group can react with nucleophilic amino acid residues, such as cysteine, lysine, or histidine, within the active site of an enzyme or the binding pocket of a receptor. This covalent modification can disrupt the protein's function, leading to a therapeutic effect.

For example, N-phenyl-N'-(2-chloroethyl)ureas (CEUs), close analogs of chloroacetyl ureas, have been shown to act as antimitotic agents by alkylating β-tubulin.[13] This covalent modification disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Beyond covalent inhibition, the urea moiety itself is a privileged scaffold in medicinal chemistry.[2] It is an excellent hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with biological targets. This property is crucial for the binding affinity and selectivity of many drugs.

dot digraph "Covalent_Inhibition_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Covalent inhibition by a this compound derivative.

Therapeutic Potential: A Landscape of Opportunities

Derivatives of this compound have been investigated for a wide range of therapeutic applications, primarily in the fields of oncology and infectious diseases.

Anticancer Agents

The ability of chloroacetyl-containing compounds to act as alkylating agents makes them attractive candidates for anticancer drug development.[13] As mentioned, derivatives targeting tubulin have shown promise as antimitotic agents. Furthermore, the diverse heterocyclic scaffolds that can be synthesized from this compound are known to interact with various other cancer-related targets, such as protein kinases and enzymes involved in DNA replication and repair.

Antimicrobial Agents

Thiazole and thiazolidinone derivatives, readily accessible from this compound, have a long history of investigation as antimicrobial agents.[14] They have been shown to be effective against a range of bacteria and fungi. The mechanism of action can vary, but may involve the inhibition of essential enzymes or disruption of the cell wall or membrane.

Future Perspectives and Conclusion

The this compound scaffold represents a valuable and versatile tool in the medicinal chemist's arsenal. Its straightforward synthesis, predictable reactivity, and ability to serve as a precursor to a wide range of medicinally important heterocyclic systems make it an attractive starting point for drug discovery programs. The potential for its derivatives to act as covalent inhibitors offers a promising strategy for developing potent and selective therapeutic agents.

Future research in this area will likely focus on the design and synthesis of novel derivatives with improved pharmacological profiles, including enhanced target selectivity and reduced off-target toxicity. The exploration of new reaction methodologies to further expand the diversity of accessible heterocyclic scaffolds will also be a key area of investigation. As our understanding of the molecular basis of disease continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of innovative medicines.

References

Click to expand

-

ResearchGate. (n.d.). Formation of 2-imino-4-thiazolidinone from unsymmetrical 1,3-disubstituted thiourea and chloroacetylchloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction product of monosubstituted thiourea with chloroacetylchloride.... Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

-

Gaudreault, R. C., Lacroix, J., Pagé, M., & Joly, L. P. (1988). 1-Aryl-3-(2-chloroethyl) ureas: synthesis and in vitro assay as potential anticancer agents. Journal of Pharmaceutical Sciences, 77(2), 185–187. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

-

Kumar, S., Singh, R. K., Varshney, P., Varshney, S., & Mishra, A. K. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

PubMed. (n.d.). Urea derivatives as anticancer agents. Retrieved from [Link]

-

Corpus UL. (n.d.). Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating. Retrieved from [Link]

-

Robey, F. A., Fields, R. L., & Kricheldorf, H. R. (2000). Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. Journal of peptide research, 56(3), 115–120. [Link]

-

ResearchGate. (n.d.). Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative a. Retrieved from [Link]

-

D'hooghe, M., & De Kimpe, N. (2008). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Chemistry – A European Journal, 14(24), 7298-7307. [Link]

- Google Patents. (n.d.). US9150570B2 - Synthesis of heterocyclic compounds.

-

ResearchGate. (n.d.). A Theoretical Study of the Preferred Reaction Mechanism Between Chloroacetic Acid and Thiourea. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Retrieved from [Link]

-

ResearchGate. (2023, January 15). View of A Review on the Some Biological Activities of the Hydantoin Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

-

ResearchGate. (2023, September 17). (PDF) Journal Pre-proofs Novel Hydantoin Derivatives: Synthesis and Biological Activity Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Urea Derivatives as Anticancer Agents. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 2-imino 4-thiazolidinone derivatives and its antibacterial activity. Retrieved from [Link]

- Google Patents. (n.d.). WO2008062376A2 - New process for the preparation of 2-imino-thiazolidin-4-one derivatives.

-

ResearchGate. (n.d.). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Retrieved from [Link]

-

Siddappa, A. P., & Abu-Gharbieh, E. (2018). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 23(10), 2633. [Link]

-

Katoh, T., Sengoku, T., & Suga, H. (2008). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. Journal of the American Chemical Society, 130(47), 15869–15871. [Link]

-

El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2019). Synthesis and antimicrobial evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives. Journal of the Iranian Chemical Society, 17(4), 857-866. [Link]

-

ResearchGate. (2018, October 17). Efficient S-Acylation of Thiourea. Retrieved from [Link]

- Google Patents. (n.d.). US8940742B2 - Heterocyclic compounds and uses thereof.

-

Al-Hourani, B. J., Al-Awaida, W. A., Matalkah, F. A., & Al-Qtaitat, A. I. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(2), 487. [Link]

-

Wikipedia. (n.d.). Thiourea. Retrieved from [Link]

-

Frontiers. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved from [Link]

-

ScienceDirect. (2021, January 1). Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents. Retrieved from [Link]

- Google Patents. (n.d.). EP2313402A1 - Heterocyclic urea derivatives and methods of use thereof.

- Google Patents. (n.d.). ZA201008609B - Heterocyclic urea derivatives and methods of use thereof.

- Google Patents. (n.d.). EP0220845A1 - Heterocyclic compounds and their preparation and use.

-

Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology, 12(6), 587-604. [Link]

-

ResearchGate. (2021, April 17). (PDF) Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[3][7][8]thiadiazol-2-yl] derivatives as new antimicrobial agents. Retrieved from [Link]

-

Patel, R. N. (2002). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Current Opinion in Drug Discovery & Development, 5(6), 894-907. [Link]

-

ChemRxiv. (n.d.). Catalytic Dealkylative Synthesis of Cyclic Carbamates and Ureas via Hydrogen Atom Transfer and Radical-Polar Crossover. Retrieved from [Link]

-

Semantic Scholar. (2023, February 3). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational S. Retrieved from [Link]

Sources

- 1. 1-(2-Chloro-acetyl)-3-propyl-urea | 4791-26-8 | Benchchem [benchchem.com]

- 2. ijcmas.com [ijcmas.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. ijpsr.com [ijpsr.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ikm.org.my [ikm.org.my]

- 10. jddtonline.info [jddtonline.info]

- 11. Thiourea - Wikipedia [en.wikipedia.org]

- 12. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Urea Derivatives for Anticancer Research

Foreword: The Enduring Versatility of the Urea Scaffold in Oncology

The urea moiety, a deceptively simple functional group, has proven to be a "privileged scaffold" in medicinal chemistry, particularly in the relentless pursuit of novel anticancer agents.[1] Its journey from the first approved urea-based drug, Suramin, over a century ago to the modern era of targeted kinase inhibitors demonstrates a remarkable and enduring utility.[1][2] The urea functional group's unique physicochemical properties, particularly its ability to act as a rigid hydrogen bond donor-acceptor unit, allow it to form critical, high-affinity interactions within the active sites of various oncogenic proteins.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals, navigating the journey from conceptual design and synthesis to the biological evaluation of novel urea derivatives, grounded in field-proven insights and established protocols.

The Urea Moiety as a Cornerstone for Kinase Inhibition

A significant number of modern urea-based anticancer drugs function as multi-kinase inhibitors, simultaneously targeting several signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[4] This multi-targeted approach is a powerful strategy to overcome the notorious adaptability and resistance mechanisms of cancer cells.

Mechanism of Action: Disrupting Oncogenic Signaling

The primary mechanism of action for many diaryl urea derivatives, such as the landmark drug Sorafenib, involves the competitive inhibition of ATP binding to the catalytic domain of various protein kinases.[5][6] The urea linker is paramount to this interaction, typically forming a bidentate hydrogen bond with a conserved glutamate residue in the kinase hinge region and a backbone amide group of a conserved aspartate, effectively anchoring the inhibitor in the ATP-binding pocket.[3][7]

Key pathways disrupted by these agents include:

-

The Ras/Raf/MEK/ERK Pathway: This is a central signaling cascade that regulates cell proliferation and survival. Urea derivatives like Sorafenib are potent inhibitors of Raf kinases (C-Raf and B-Raf), thereby halting downstream signaling and inhibiting tumor cell division.[5][6]

-